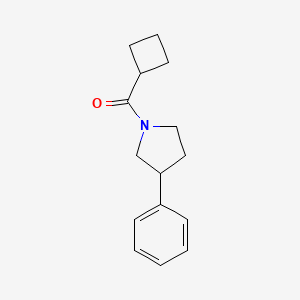

Cyclobutyl(3-phenylpyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring, like Cyclobutyl(3-phenylpyrrolidin-1-yl)methanone, is of great interest in medicinal chemistry . Pyrrolidine rings can be synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings . An efficient one-pot synthetic procedure for a similar compound was elaborated using acetophenone and trimethylacetaldehyde in the presence of TosMIC and mild base LiOH·H2O .Applications De Recherche Scientifique

Synthesis Techniques and Chemical Properties

Novel Synthesis Methods : Research has focused on developing novel synthesis methods for compounds with cyclobutyl groups, showcasing advanced techniques in organic synthesis. For example, the study on "Convenient Procedures for Synthesis of Ciproxifan, a Histamine H3‐Receptor Antagonist" demonstrates innovative synthesis strategies for compounds with cyclobutyl elements, highlighting their importance in medicinal chemistry (Stark, 2000).

Antitubercular Activity : Compounds featuring cyclobutyl or related structures have been evaluated for their antitubercular activity, indicating their potential in treating infectious diseases. The study "Discovery of new antitubercular oxazolyl thiosemicarbazones" explored the efficacy of such compounds against Mycobacterium tuberculosis, underscoring the therapeutic potential of cyclobutyl derivatives (Sriram et al., 2006).

Catalysis and Chemical Reactions : Research on "A highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure" demonstrates the use of cyclobutyl-related structures in catalyzing significant chemical reactions, indicating their role in synthetic chemistry and potential applications in creating new materials and compounds (Ozcubukcu et al., 2009).

Therapeutic Applications and Drug Design

Anticancer Potential : Studies like "(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells" investigate the anticancer potential of cyclobutyl-related compounds, providing insights into their mechanisms of action and potential therapeutic applications (Magalhães et al., 2013).

Neurological Disorder Treatment : The discovery and development of novel inhibitors, such as in "Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H)" highlight the role of cyclobutyl derivatives in addressing neurological disorders, showcasing their significance in drug development (Koike et al., 2021).

Propriétés

IUPAC Name |

cyclobutyl-(3-phenylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-15(13-7-4-8-13)16-10-9-14(11-16)12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOIUWZLJRXMQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea](/img/structure/B2588534.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2588537.png)

![methyl 2-((3,4-dimethylphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2588538.png)

![N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide](/img/structure/B2588542.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2588552.png)

![N-(4-fluorophenethyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2588557.png)